molecular formula C20H17FN4O B2962896 N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950301-13-0

N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2962896
CAS No.: 950301-13-0
M. Wt: 348.381
InChI Key: ZRWJJAGTVRNQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 5: A methyl group, enhancing lipophilicity and metabolic stability.
  • N-7 substituent: A 4-fluorophenyl group, contributing to electronic effects and binding affinity through fluorine’s electronegativity.

Below, it is compared to structurally related compounds to infer structure–activity relationships (SAR).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-13-11-19(23-15-9-7-14(21)8-10-15)25-20(22-13)12-17(24-25)16-5-3-4-6-18(16)26-2/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWJJAGTVRNQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This article delves into its biological activities, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a unique structural framework characterized by:

  • A pyrazolo ring fused with a pyrimidine moiety .
  • Substituents including 4-fluorophenyl and 2-methoxyphenyl groups, which enhance its lipophilicity and biological interactions.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines are recognized for their anticancer potential. Several derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis.
  • Inhibition of key signaling pathways involved in tumor growth.

The unique substitution pattern of this compound may enhance its efficacy as an anticancer agent by improving selectivity towards cancerous cells compared to normal cells .

Synthesis Pathways

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves:

  • Condensation reactions between 3-amino-pyrazoles and various electrophiles.
  • Post-functionalization techniques that increase structural diversity and biological activity.

Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds, facilitating further exploration of their biological applications .

Study 1: Antimycobacterial Activity

A study focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives exhibit significant activity against Mycobacterium tuberculosis. Although this compound has not been directly tested in this context, its structural similarity to active compounds suggests potential efficacy.

Study 2: Anticancer Properties

Another investigation highlighted the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that modifications at specific positions on the pyrazolo ring could enhance cytotoxicity against different cancer cell lines. This underscores the importance of structural optimization for maximizing therapeutic effects.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineChlorine substitutionAntimycobacterial
3-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineFluorine substitutionAntiviral
3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineMethoxy substitutionAnticancer

This table illustrates how variations in substituents can influence biological activity across different derivatives of the pyrazolo[1,5-a]pyrimidine scaffold.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Position and Electronic Effects
  • Compound : N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
    • Differs in substituent positions: 3-(2-methoxyphenyl) vs. the target’s 2-(2-methoxyphenyl).
    • N-7 substituent: 4-chlorophenyl instead of 4-fluorophenyl. Chlorine’s larger size and lower electronegativity may reduce binding specificity compared to fluorine .
  • Compounds (32–35) :
    • Examples: 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32).
    • Substituents at positions 3 and 5 (e.g., 4-fluorophenyl, p-tolyl) with N-pyridin-2-ylmethyl groups.
    • Anti-mycobacterial activity reported, highlighting the importance of aryl groups at positions 3 and 5 for target engagement .
Role of Methoxy Groups
  • Target Compound : 2-(2-methoxyphenyl) provides ortho-methoxy substitution, which may induce steric hindrance or modulate π-π stacking.
  • Compound : N-Cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
    • Methoxy group at position 3 instead of 2, paired with N-cyclopentyl. The cyclopentyl group’s flexibility may enhance solubility but reduce aromatic interactions .
N-7 Substitutents
  • Compound : 3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
    • N-pyridin-2-ylmethyl group instead of N-4-fluorophenyl. Pyridine’s basicity may improve solubility but alter target specificity .
  • Compound : N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
    • Bulky diphenyl substituents at positions 3 and 5 with N-4-chlorophenyl. Such substitutions often enhance potency but may compromise bioavailability .

Triazolo[1,5-a]pyrimidine Derivatives

  • Compound 43 : 2-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
    • Triazole core instead of pyrazole, with trifluoromethyl groups. Demonstrated antimalarial activity, suggesting triazole rings enhance parasitic target inhibition .
  • Compound : 5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
    • Trifluoromethyl groups improve metabolic stability and hydrophobic interactions, but the triazole core may reduce π-stacking compared to pyrazolo derivatives .

Q & A

What are the optimal synthetic routes for N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for improved yield?

Level : Basic (Synthesis)
Methodological Answer :
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones. A key step is the introduction of the 4-fluorophenyl and 2-methoxyphenyl groups through nucleophilic substitution or Suzuki-Miyaura coupling. Optimization includes:

  • Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–120°C .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) achieves >95% purity .

How can structural characterization of this compound be rigorously validated?

Level : Basic (Analytical Chemistry)
Methodological Answer :

  • X-ray crystallography : Resolve single-crystal structures to confirm bond lengths, angles, and substituent orientations (e.g., dihedral angles between aryl groups and the pyrimidine core) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to verify methoxy (-OCH₃) and fluorophenyl resonances .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

What computational methods are effective for predicting the compound’s binding affinity to kinase targets?

Level : Advanced (Drug Design)
Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., KDR or EGFR). The 4-fluorophenyl group may occupy hydrophobic pockets, while the pyrazolo-pyrimidine core forms hydrogen bonds with catalytic lysine residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) impact enzymatic inhibition selectivity?

Level : Advanced (Structure-Activity Relationship)
Methodological Answer :

  • Fluorine effects : The 4-fluorophenyl group enhances metabolic stability and π-π stacking with tyrosine residues in kinases, while trifluoromethyl groups increase steric bulk and electronegativity, potentially reducing off-target binding .
  • Methoxy positioning : Ortho-methoxy groups on the phenyl ring introduce steric hindrance, altering binding pocket accessibility compared to para-substituted analogs .

What in vitro assays are suitable for evaluating its anticancer activity, and how should contradictory cytotoxicity data be interpreted?

Level : Advanced (Pharmacology)
Methodological Answer :

  • Cell viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <10 µM indicating potency .
  • Contradictions : Discrepancies may arise from:
    • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) affect compound solubility .
    • Metabolic stability : Check cytochrome P450 (CYP3A4) metabolism using liver microsomes; poor stability may lead to false negatives .

How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?

Level : Advanced (ADME Profiling)
Methodological Answer :

  • Lipophilicity : Adjust logP to 2–3 via substituent changes (e.g., replacing methyl with ethyl groups) to balance membrane permeability and solubility .
  • Prodrug strategies : Esterify amine groups to enhance oral absorption, with hydrolysis in plasma releasing the active compound .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; aim for >5% free drug to ensure efficacy .

What analytical techniques resolve degradation products under stressed conditions (e.g., light, heat)?

Level : Advanced (Stability Studies)
Methodological Answer :

  • Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr), UV light (200–400 nm, 48 hr), and 3% H₂O₂.
  • HPLC-MS/MS : Identify oxidation products (e.g., N-oxide formation) and hydrolyzed analogs .
  • Kinetics : Fit degradation data to first-order models to estimate shelf-life (t₉₀) .

How does the compound’s selectivity for kinase isoforms compare to analogous pyrazolo-pyrimidines?

Level : Advanced (Biochemistry)
Methodological Answer :

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). The 5-methyl group may reduce off-target inhibition of ABL1 compared to bulkier analogs .
  • Crystallography : Compare binding modes with co-crystal structures of related compounds (PDB: 4ASD, 6GUE) to identify key residue interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.